REACTION_CXSMILES
|
[CH2:1](Cl)[CH2:2][CH2:3][CH3:4].[Mg].[C:7]([P:11](Cl)[C:12]([CH3:15])([CH3:14])[CH3:13])([CH3:10])([CH3:9])[CH3:8].S(=O)(=O)(O)O>O1CCCC1.C/C(/O)=C/C(C)=O.C/C(/O)=C/C(C)=O.[Cu].C1(C)C=CC=CC=1>[C:7]([P:11]([C:12]([CH3:15])([CH3:14])[CH3:13])[CH2:1][CH2:2][CH2:3][CH3:4])([CH3:10])([CH3:9])[CH3:8] |f:5.6.7|
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
C(CCC)Cl
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
catalyst
|
Smiles
|
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Cu]
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)P(C(C)(C)C)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 300 ml four-necked flask thoroughly purged with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
with maintaining the temperature at 20° C. to 25° C
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
CUSTOM
|
Details
|
liquid separation
|
Type
|
WASH
|
Details
|
Then, the organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
followed by further distillation
|
Type
|
DISTILLATION
|
Details
|
Then, fractions given by distillation at 111° C. under reduced pressure of 19 Torr
|
Type
|
CUSTOM
|
Details
|
were collected
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)P(CCCC)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.4 g | |
YIELD: PERCENTYIELD | 91.1% | |
YIELD: CALCULATEDPERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |